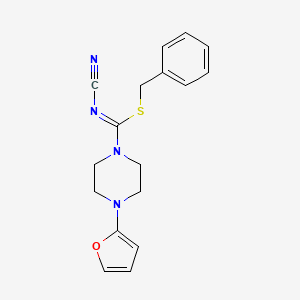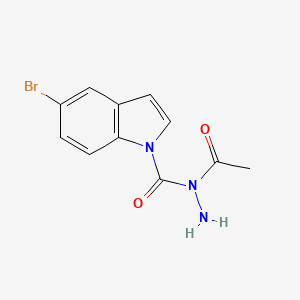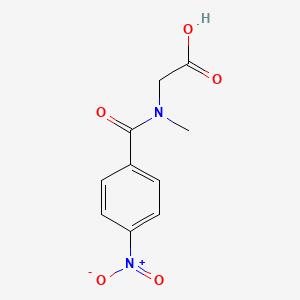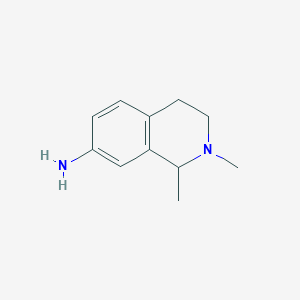
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2S It is a pyrazine derivative, characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 3rd position, and a carboxylate ester group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate typically involves the bromination of a pyrazine precursor followed by esterification and methylation reactions. One common method includes:
Bromination: The starting pyrazine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Esterification: The brominated pyrazine is then subjected to esterification using methanol and a catalyst such as sulfuric acid to form the carboxylate ester.
Methylation: Finally, the methylthio group is introduced by reacting the esterified compound with a methylthiolating agent like dimethyl sulfide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyrazine ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of various substituted pyrazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazine derivatives.
Coupling: Formation of biaryl or vinyl-pyrazine derivatives.
Applications De Recherche Scientifique
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylthio groups can enhance binding affinity and specificity to the target sites, while the carboxylate ester group can influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate: Similar structure but with a methylamino group instead of a methylthio group.
Methyl 6-bromo-3-chloropyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of a methylthio group.
2-Methyl-3-(methylthio)pyrazine: Lacks the carboxylate ester group.
Uniqueness
Methyl 6-bromo-3-(methylthio)pyrazine-2-carboxylate is unique due to the combination of its bromine, methylthio, and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C7H7BrN2O2S |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
methyl 6-bromo-3-methylsulfanylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2S/c1-12-7(11)5-6(13-2)9-3-4(8)10-5/h3H,1-2H3 |
Clé InChI |
YVZKHCPYLSKXTI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CN=C1SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)



![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)

![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)





